Home > Products > Screening Compounds P33998 > N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide - 853903-18-1

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide

Catalog Number: EVT-2946578
CAS Number: 853903-18-1
Molecular Formula: C16H15N3O3
Molecular Weight: 297.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the benzimidazole class, which is recognized for its diverse biological activities. Benzimidazoles are widely utilized in medicinal chemistry due to their ability to interact with various biological targets, making them significant in drug discovery and development. The compound features a benzimidazole moiety linked to a 3,4-dimethoxybenzamide structure, which enhances its solubility and stability, thereby increasing its potential applications in scientific research and medicine.

Synthesis Analysis

Methods

The synthesis of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3H-benzimidazole-5-amine. This reaction is commonly facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), performed under anhydrous conditions to optimize yield and purity.

Technical Details

In an industrial context, the production can be scaled up using similar synthetic routes. Large-scale reactors are employed alongside optimized reaction conditions to ensure high yield. The use of automated systems and continuous flow reactors can enhance efficiency further, allowing for streamlined production processes.

Molecular Structure Analysis

Structure

The molecular formula of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is C16H15N3O3. The InChI representation is as follows:

InChI 1S C16H15N3O3 c1 21 14 6 3 10 7 15 14 22 2 16 20 19 11 4 5 12 13 8 11 18 9 17 12 h3 9H 1 2H3 H 17 18 H 19 20 \text{InChI 1S C16H15N3O3 c1 21 14 6 3 10 7 15 14 22 2 16 20 19 11 4 5 12 13 8 11 18 9 17 12 h3 9H 1 2H3 H 17 18 H 19 20 }

Data

The compound's structure features a benzimidazole ring system fused with a dimethoxy-substituted benzamide. The methoxy groups contribute to the compound's solubility in organic solvents and biological systems.

Chemical Reactions Analysis

Reactions

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical transformations:

  1. Oxidation: This may lead to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
  2. Reduction: The compound can be reduced to yield various substituted benzimidazole derivatives.
  3. Substitution: Substituted derivatives can be formed by introducing new functional groups at specific positions on the benzimidazole or benzamide moieties.

Technical Details

The reactions typically require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within biological systems. The benzimidazole nucleus allows the compound to bind effectively to various enzymes and receptors. This binding modulates their activity, potentially leading to therapeutic effects such as enzyme inhibition or receptor antagonism.

Physical and Chemical Properties Analysis

Physical Properties

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is characterized by its solid form at room temperature and moderate solubility in organic solvents due to the presence of methoxy groups.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could affect its integrity. Its melting point and boiling point data are essential for understanding its handling and storage requirements but are not specified in the available literature.

Applications

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: The compound is being studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  3. Medicine: Investigations are ongoing regarding its therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
  4. Industry: It is utilized in developing new materials and as a precursor for synthesizing various industrial chemicals.

This compound exemplifies the versatility of benzimidazole derivatives in medicinal chemistry and their potential for future therapeutic developments.

Introduction to Benzimidazole-Based Pharmacophores

Historical Context of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone structural motif in medicinal chemistry with a rich historical legacy. Its significance was first recognized in the 1940s when Woolley demonstrated its biological relevance, observing that benzimidazole derivatives could antagonize purine metabolism in microorganisms [3]. This foundational discovery was profoundly amplified when Brink and Folkers identified 5,6-dimethylbenzimidazole as a degradation product and intrinsic structural component of vitamin B12 (cobalamin) in 1949 [3] [4]. This revelation established benzimidazole as a privileged scaffold capable of mimicking naturally occurring nucleotides, particularly purines, thereby enabling effective interactions with critical biological macromolecules such as enzymes, receptors, and DNA [1] [3]. The structural resemblance to purines facilitates binding to biological targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions, underpinning its broad bioactivity.

The subsequent decades witnessed an explosion in the development of therapeutic agents centered around the benzimidazole nucleus. By the late 20th century, numerous benzimidazole-containing drugs had achieved clinical success across diverse therapeutic areas. Anthelmintics like albendazole, mebendazole, and thiabendazole revolutionized parasite control by inhibiting microtubule polymerization in helminths [3] [4]. In gastroenterology, proton pump inhibitors (PPIs) such as omeprazole, lansoprazole, and pantoprazole—prodrugs metabolized to active benzimidazole sulfonamides—became first-line treatments for acid-related disorders by covalently inhibiting the H⁺/K⁺ ATPase pump [3] [7]. The cardiovascular arena saw the emergence of angiotensin II receptor blockers (ARBs) including telmisartan and candesartan cilexetil, leveraging the benzimidazole core for potent and selective antagonism of the angiotensin II type 1 receptor [3]. This trajectory continues into the 21st century, with benzimidazole derivatives being actively explored for anticancer, antimicrobial, antiviral, and anti-inflammatory applications, solidifying their status as an "indispensable building block" in drug design [3] [7].

Table 1: Clinically Approved Benzimidazole-Based Drugs Illustrating Therapeutic Versatility

Drug NameTherapeutic ClassPrimary Indication(s)Key Structural Features
OmeprazoleProton Pump Inhibitor (PPI)Gastric ulcers, GERDPyridine-methylsulfinyl linkage to benzimidazole
TelmisartanAngiotensin II Receptor Blocker (ARB)Hypertension, Heart failureBiphenyl-methylcarboxy linkage to benzimidazole
AlbendazoleAnthelminticParasitic worm infections (nematodes, cestodes)Carbamate group at position 2
EnviroximeAntiviral (Experimental)Investigated for picornavirus infectionsOxime ether side chain
DoxercalciferolVitamin D Receptor AgonistSecondary hyperparathyroidism (renal failure)Secosteroid backbone linked to benzimidazole

The sustained interest in benzimidazoles stems from several advantageous properties: 1) Synthetic tractability: Benzimidazoles are readily synthesized via classical methods like the Phillips-Ladenburg reaction (condensing o-phenylenediamine with carboxylic acids) or the Weidenhagen method (condensing with aldehydes) [5] [6]; 2) Structural diversity: Substituents can be introduced at almost every position (N1, C2, C4, C5, C6, C7) enabling fine-tuning of physicochemical and pharmacological properties [1] [3]; 3) Favorable pharmacokinetics: Many derivatives exhibit suitable oral bioavailability and metabolic stability [7]; and 4) Broad target engagement: The scaffold interacts with diverse enzyme families (kinases, polymerases, topoisomerases, reductases) and receptors (GPCRs, nuclear hormone receptors) [1] [3]. This confluence of factors has cemented benzimidazole's role as a versatile pharmacophore in contemporary drug discovery pipelines.

Rationale for Targeting N-(3H-Benzimidazol-5-yl)-3,4-Dimethoxybenzamide in Drug Discovery

The strategic design and investigation of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide (henceforth referred to as the target compound) exemplifies modern rational approaches to optimizing benzimidazole-based therapeutics. This compound integrates two pharmacologically significant moieties—a benzimidazole ring and a substituted benzamide—via a carboxamide linkage, creating a distinct molecular architecture with high potential for diverse bioactivities. The specific substitution pattern (unsubstituted at N1, substitution at C5, and a 3,4-dimethoxybenzoyl group) is not arbitrary but stems from robust structure-activity relationship (SAR) principles derived from extensive benzimidazole research.

The 5-position of the benzimidazole ring is a critical site for derivatization. Molecular modeling and empirical SAR studies consistently indicate that substituents at C5 project into solvent-exposed or spacious regions of target binding sites, allowing accommodation of larger, polar, or hydrogen-bonding groups without steric clashes that might occur with C2 or C6 substitution [1] [3]. Attaching the carboxamide linker specifically at C5, as opposed to C4 or C6, optimizes the spatial orientation of the pendant dimethoxybenzoyl group for productive target interactions. Furthermore, maintaining the N1-position as 3H (unsubstituted) preserves a crucial hydrogen bond donor (the N-H group), which is frequently implicated in key interactions with biological targets, as evidenced by the reduced activity observed in many N1-alkylated benzimidazole analogues [2] [3]. This N-H is a critical pharmacophoric feature contributing to binding affinity and selectivity.

The carboxamide linker (-CONH-) is a superior choice for several reasons: 1) It provides conformational semi-rigidity, positioning the dimethoxybenzoyl group optimally; 2) It serves as a hydrogen bond donor/acceptor bridge, enhancing potential for interactions with biological targets; and 3) It generally improves aqueous solubility and metabolic stability compared to direct aryl-aryl linkages or alkyl chains [2] [6]. Recent QSAR studies on benzimidazole carboxamides highlight the significance of the carboxamide's electronic properties and planarity for optimal activity, particularly against cancer cell lines and oxidative stress targets [2]. The carboxamide linkage also mimics peptide bonds, facilitating interactions with enzyme active sites designed to recognize such motifs.

The 3,4-dimethoxybenzoyl moiety is a carefully selected cap for several compelling reasons. Firstly, the methoxy groups (-OCH₃) are moderate electron donors, influencing the electronic character of the aromatic ring and potentially enhancing π-stacking interactions with aromatic residues in target proteins. Secondly, the ortho-methoxy group (at position 3) can induce steric and electronic effects that favor a specific conformation relative to the carboxamide bond, potentially optimizing binding. Thirdly, the 3,4-dimethoxy pattern is prevalent in numerous bioactive natural products (e.g., veratric acid derivatives, certain alkaloids) and synthetic drugs, associated with antioxidant, anti-inflammatory, and kinase modulatory activities [2] [6]. Crucially, research on structurally analogous benzimidazole carboxamides, such as compounds bearing variable numbers of methoxy groups, has demonstrated that dimethoxy substitution often confers superior biological activity compared to mono- or trimethoxy substitution or unsubstituted benzoyl groups. For instance, dimethoxy-substituted derivatives like compound 34 in recent studies exhibited potent antioxidative activity (FRAP value: 618.10 mmol Fe²⁺/mmol compound) and significant antiproliferative effects against cancer cell lines (HCT116, H460) with IC₅₀ values in the low micromolar range, outperforming their mono- and trimethoxy counterparts in some assays [2]. This suggests the 3,4-dimethoxy configuration offers an optimal balance of lipophilicity, electronic effects, and spatial occupancy.

Table 2: Key Structural Features of N-(3H-Benzimidazol-5-yl)-3,4-Dimethoxybenzamide and Their Rationale

Structural FeatureChemical SignificanceRationale in Drug Design
Unsubstituted N1 (3H)Retains N-H hydrogen bond donorCritical for H-bonding to targets; N-alkylation often decreases potency
Carboxamide linkage at C5-CONH- group; planar, amide bondProvides H-bond donor/acceptor; semi-rigid linker; improves solubility & metabolic stability vs. direct aryl link
3,4-Dimethoxybenzoyl groupAryl ring with two methoxy (-OCH₃) substituents at meta and para positions relative to carbonylOptimal electron donation & lipophilicity; enhances π-stacking; conformationally favorable; associated with bioactivity
Free positions (C2, C4, C6, C7)Sites available for future modificationAllows for further SAR exploration and optimization of activity/ADME properties

Synthetic Accessibility further enhances the appeal of this compound. The target molecule can be efficiently synthesized using established and robust methodologies common in benzimidazole chemistry. One reliable route involves:

  • Selective Protection/Functionalization: Protection of the N1 position of a suitably substituted 5-nitrobenzimidazole (readily available from 4-nitro-o-phenylenediamine) followed by reduction of the nitro group to yield a 5-amino-benzimidazole.
  • Carboxamide Coupling: Reaction of the 5-amino-benzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine, pyridine) or via activation of the carboxylic acid (using reagents like EDC/HOBt) in aprotic solvents (e.g., DMF, DCM) [5] [6].
  • Deprotection: Removal of the N1 protecting group (if used) to furnish the final N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide.Alternatively, microwave-assisted synthesis, proven effective for complex benzimidazoles and carboxamides, offers significant reductions in reaction time and potentially improved yields [2] [5]. The synthetic feasibility facilitates rapid generation of analogues for SAR studies.

Properties

CAS Number

853903-18-1

Product Name

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide

Molecular Formula

C16H15N3O3

Molecular Weight

297.314

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)16(20)19-11-4-5-12-13(8-11)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

ZTVZXASJKJWITM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.